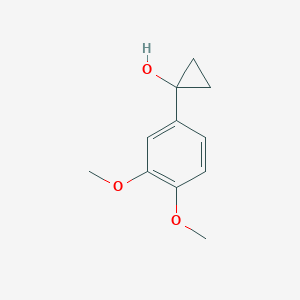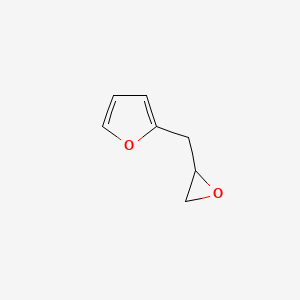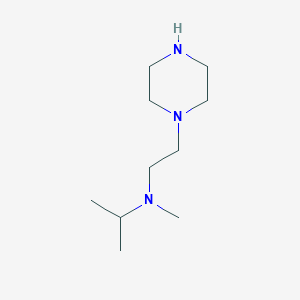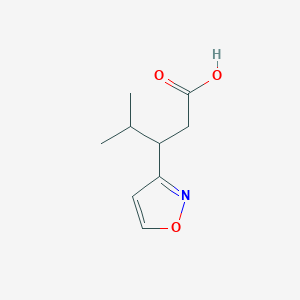![molecular formula C8H4ClLiN2O2 B13589056 Lithium(1+)1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13589056.png)
Lithium(1+)1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+)1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate: is a compound that belongs to the class of pyrrolopyrazine derivatives. The structure of this compound includes a pyrrole ring and a pyrazine ring, making it a nitrogen-containing heterocyclic compound .
Métodos De Preparación
The synthesis of pyrrolopyrazine derivatives, including Lithium(1+)1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate, can be achieved through various methods. Some common synthetic routes include cyclization, ring annulation, cycloaddition, and direct C-H arylation . For instance, one-pot cascade reactions and metal-free reactions have been developed for the synthesis of trisubstituted pyrrolopyrazines . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
Análisis De Reacciones Químicas
Lithium(1+)1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, pyrrolopyrazine derivatives have shown antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . These properties make Lithium(1+)1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate a valuable compound for drug discovery and development. In industry, it may be used in the production of organic materials and natural products .
Mecanismo De Acción
The mechanism of action of Lithium(1+)1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, pyrrolopyrazine derivatives have been shown to inhibit kinase activity, which is crucial for cell signaling and regulation . The compound’s structure allows it to interact with various enzymes and receptors, leading to its diverse biological activities. the exact molecular targets and pathways involved in its mechanism of action are still under investigation .
Comparación Con Compuestos Similares
Lithium(1+)1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate can be compared with other pyrrolopyrazine derivatives, such as 5H-pyrrolo[2,3-b]pyrazine derivatives. While both classes of compounds exhibit biological activities, 5H-pyrrolo[2,3-b]pyrazine derivatives have shown more activity on kinase inhibition . Other similar compounds include pyrazinecarboxylates and pyrazinedicarboxylates, which also possess antimicrobial and antifungal properties
Propiedades
Fórmula molecular |
C8H4ClLiN2O2 |
|---|---|
Peso molecular |
202.5 g/mol |
Nombre IUPAC |
lithium;1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C8H5ClN2O2.Li/c9-7-6-3-5(8(12)13)4-11(6)2-1-10-7;/h1-4H,(H,12,13);/q;+1/p-1 |
Clave InChI |
ORBBSOBUZBVXTR-UHFFFAOYSA-M |
SMILES canónico |
[Li+].C1=CN2C=C(C=C2C(=N1)Cl)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


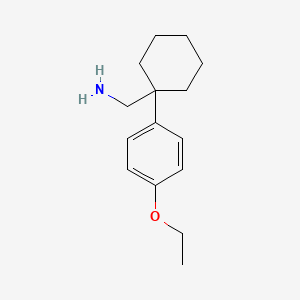
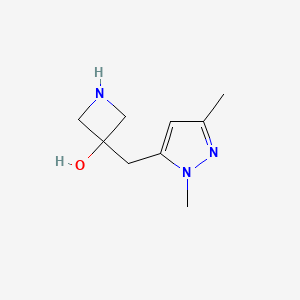
![1-Methyl-3-[3-(methylsulfanyl)propyl]imidazolidin-2-one](/img/structure/B13588984.png)
![tert-butylN-{3-[(3-aminopropyl)(ethyl)amino]propyl}carbamate](/img/structure/B13588991.png)
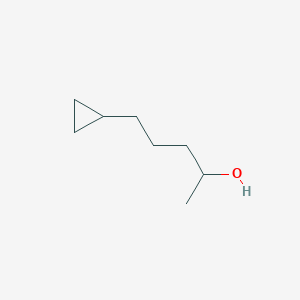
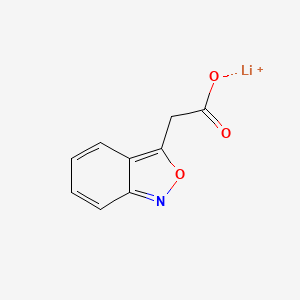
amine](/img/structure/B13589002.png)
